

Application Notes and Protocols for Intracellular Mg^{2+} Measurement Using Fura-2

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Compound of Interest

Compound Name: Fura-2

Cat. No.: B055009

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular free magnesium (Mg^{2+}) is a critical second messenger involved in a myriad of cellular processes, including enzymatic reactions, DNA synthesis, hormone secretion, and muscle contraction.[1][2] Accurate measurement of intracellular Mg^{2+} concentration ($[Mg^{2+}]_i$) is crucial for understanding its role in cell physiology and pathology. **Fura-2**, also known as Mag-Fura-2, is a ratiometric fluorescent indicator widely used for quantifying intracellular Mg^{2+} . [1][3] Structurally similar to the Ca^{2+} indicator Fura-2, **Fura-2** exhibits a shift in its excitation spectrum upon binding to Mg^{2+} , allowing for the determination of $[Mg^{2+}]_i$ by measuring the ratio of fluorescence intensities at two different excitation wavelengths.[4][5] This ratiometric measurement minimizes artifacts related to dye concentration, path length, and cell volume.

These application notes provide a detailed protocol for the calibration of **Fura-2** and the measurement of intracellular Mg^{2+} .

Quantitative Data Summary

The following tables summarize the key quantitative properties of **Fura-2** (Mag-Fura-2) and typical intracellular Mg^{2+} concentrations.

Table 1: Spectroscopic and Chemical Properties of **Fura-2** (Mag-Fura-2)

Property	Value	References
Excitation Wavelength (Mg ²⁺ -free)	369 nm	[3] [6] [7]
Excitation Wavelength (Mg ²⁺ -bound)	330 nm	[3] [6] [7]
Emission Wavelength (Mg ²⁺ -free)	511 nm	[3] [6] [7]
Emission Wavelength (Mg ²⁺ -bound)	491 nm	[3] [6] [7]
Dissociation Constant (Kd) for Mg ²⁺	1.5 - 5.4 mM (in situ/solution dependent)	[4] [8] [9] [10]
Dissociation Constant (Kd) for Ca ²⁺	25 µM - 53 µM	[1] [4] [11]
Molecular Weight (AM ester)	~723 g/mol	[6]
Molecular Weight (Salt form)	~522-587 g/mol (depending on salt)	[1] [3]

Table 2: Typical Basal Intracellular Free Mg²⁺ Concentrations in Various Cell Types

Cell Type	Basal [Mg ²⁺] _i	References
Rat Hepatocytes	0.59 mM	[4]
Rat Ventricular Myocytes	0.91 - 1.13 mM	[8] [10]
Guinea Pig Tenia Cecum Smooth Muscle	0.98 mM	[10]
Cultured Chicken Heart Cells	0.48 mM	[12]
Synaptosomes	~0.3 mM	[1] [13]
A7r5 Cells	0.74 mM	[10]

Experimental Protocols

Protocol 1: Loading Cells with Furaptra-AM

This protocol describes the loading of cells with the acetoxymethyl (AM) ester form of **Furaptra**, which is membrane-permeant.[6]

Materials:

- **Furaptra-AM** (Mag-Fura-2, AM)
- High-quality, anhydrous Dimethyl sulfoxide (DMSO)
- Pluronic® F-127 (20% w/v solution in DMSO, optional)
- Physiological buffer appropriate for the cells (e.g., Hanks' Balanced Salt Solution, HBSS, or Krebs-Ringer-HEPES, KRH)
- Probenecid (optional)

Procedure:

- **Prepare Stock Solution:** Prepare a 1-5 mM stock solution of **Furaptra-AM** in anhydrous DMSO.[14] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[15]
- **Prepare Loading Buffer:** On the day of the experiment, dilute the **Furaptra-AM** stock solution into the physiological buffer to a final concentration of 1-5 µM.[1][2]
 - **Optional (for improved solubility):** To aid in the dispersion of the nonpolar **Furaptra-AM** in the aqueous buffer, mix the **Furaptra-AM** stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting into the loading medium.[14] The final Pluronic® F-127 concentration should be around 0.02-0.04%.[14]
- **Cell Loading:** a. Plate cells on coverslips suitable for fluorescence microscopy. b. Replace the culture medium with the prepared loading buffer. c. Incubate the cells for 15-60 minutes at 20-37°C.[2][14] The optimal loading time and temperature should be determined empirically for each cell type. Lower temperatures may reduce compartmentalization of the

dye.[14] d. Optional (to prevent dye leakage): The organic anion transport inhibitor probenecid (1-2.5 mM) can be added to the loading and subsequent wash buffers to reduce the leakage of the de-esterified indicator from the cells.[14]

- Washing and De-esterification: a. After loading, wash the cells three times with indicator-free physiological buffer to remove extracellular **Furaptra**-AM.[2] b. Incubate the cells for an additional 30 minutes in indicator-free buffer to allow for the complete de-esterification of the intracellular **Furaptra**-AM by cytosolic esterases.[2][14] This process traps the active, membrane-impermeant form of **Furaptra** within the cell.
- Ready for Measurement: The cells are now loaded with **Furaptra** and ready for fluorescence measurements.

Protocol 2: In Situ Calibration of Intracellular Furaptra

To accurately determine $[Mg^{2+}]_i$, an in situ calibration is performed to determine the minimum (R_{min}), maximum (R_{max}), and the dissociation constant (K_d) of **Furaptra** in the intracellular environment. This is achieved by permeabilizing the cells to Mg^{2+} using ionophores.

Materials:

- **Furaptra**-loaded cells (from Protocol 1)
- Calibration Buffers:
 - Mg^{2+} -free buffer: A buffer with 0 mM Mg^{2+} and typically containing a high concentration of EDTA or EGTA to chelate any residual divalent cations.
 - High Mg^{2+} buffer: A buffer with a saturating concentration of Mg^{2+} (e.g., 10-50 mM).
- Ionophores: A combination of ionophores is often used to equilibrate intracellular and extracellular ion concentrations.
 - Ionomycin or 4-bromo-A23187 (for Mg^{2+} transport)[8][10][16]
 - Monensin and Nigericin (to dissipate Na^+ and H^+ gradients)[8]

- Fluorescence imaging system capable of ratiometric measurements (e.g., a microscope with a dual-excitation light source and an emission filter around 510 nm).

Procedure:

- Determine Rmin: a. Perfuse the **Furaptra**-loaded cells with the Mg²⁺-free buffer. b. Add the ionophores (e.g., 5-10 μM ionomycin) to the buffer. c. Allow the fluorescence ratio to stabilize. This stable ratio represents Rmin, the fluorescence ratio of **Furaptra** in the absence of Mg²⁺.
- Determine Rmax: a. Wash out the Mg²⁺-free buffer and ionophores. b. Perfuse the cells with the high Mg²⁺ buffer. c. Add the ionophores to the high Mg²⁺ buffer. d. Allow the fluorescence ratio to stabilize. This stable ratio represents Rmax, the fluorescence ratio of **Furaptra** when saturated with Mg²⁺.
- Determine Sf2/Sb2:
 - Sf2 is the fluorescence intensity at the denominator excitation wavelength (e.g., 370 nm) in the Mg²⁺-free state.
 - Sb2 is the fluorescence intensity at the denominator excitation wavelength in the Mg²⁺-saturating state.
 - These values are obtained during the Rmin and Rmax measurements, respectively.
- Calculate [Mg²⁺]_i: The intracellular free Mg²⁺ concentration can be calculated using the Grynkiewicz equation:[4]

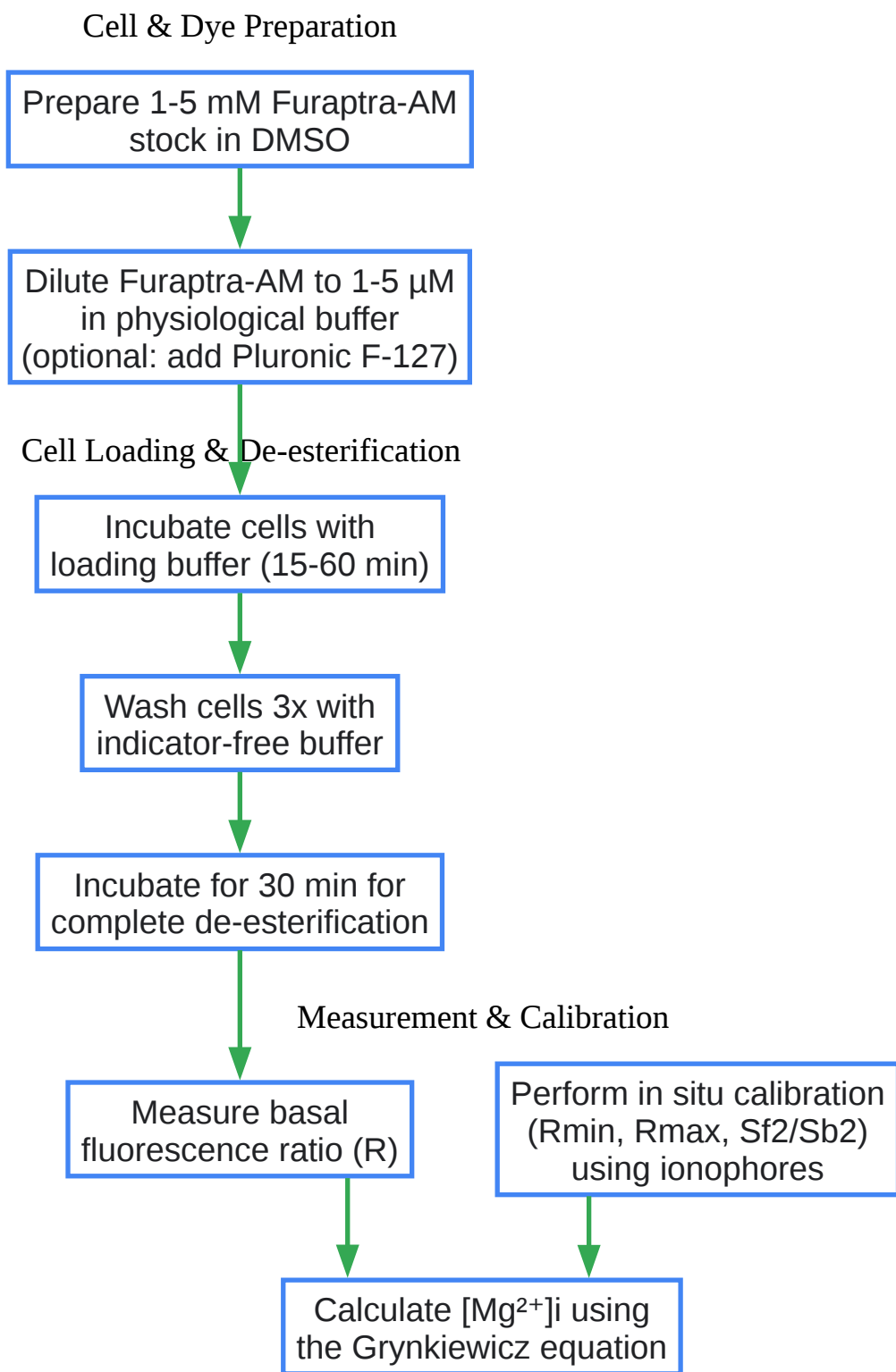
$$[\text{Mg}^{2+}]_i = K_d * [(R - R_{\min}) / (R_{\max} - R)] * (Sf2 / Sb2)$$

Where:

- [Mg²⁺]_i is the intracellular free magnesium concentration.
- K_d is the dissociation constant of **Furaptra** for Mg²⁺ determined under similar intracellular conditions. Note that the in situ K_d may differ from the in vitro value.[8]

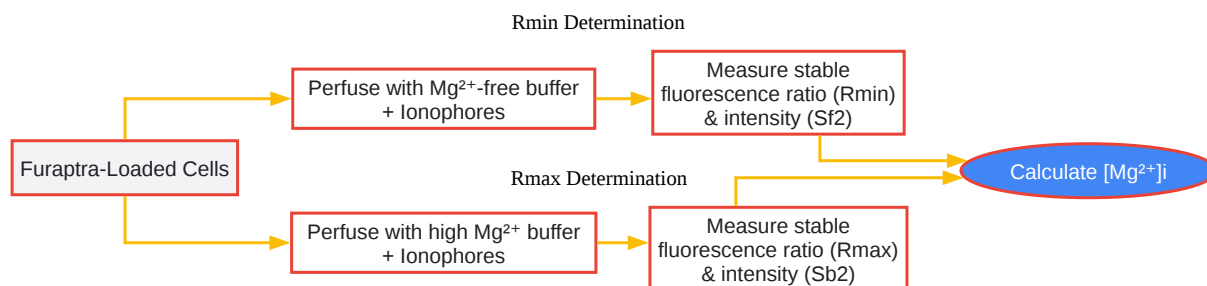
- R is the experimentally measured fluorescence ratio (Intensity at excitation 1 / Intensity at excitation 2).
- Rmin is the fluorescence ratio in the absence of Mg^{2+} .
- Rmax is the fluorescence ratio at saturating Mg^{2+} concentrations.
- Sf2/Sb2 is the ratio of fluorescence intensities at the denominator wavelength for Mg^{2+} -free and Mg^{2+} -bound **Furaptra**, respectively.

Visualizations



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Caption: Workflow for measuring intracellular Mg^{2+} using **Fura2-AM**.



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Caption: Logic diagram for the in situ calibration of **Fura2**.

Considerations and Troubleshooting

- **Interference from Ca^{2+} :** **Fura2** also binds to Ca^{2+} with a dissociation constant in the micromolar range.[1][4] In cells where significant changes in intracellular Ca^{2+} are expected, this can interfere with Mg^{2+} measurements. It is important to consider the relative affinities and concentrations of both ions in the experimental system.
- **Dye Compartmentalization:** Like other AM esters, **Fura2-AM** can sometimes be sequestered into organelles, leading to a non-uniform cytosolic distribution. Performing loading at lower temperatures can sometimes mitigate this issue.[14]
- **Dye Leakage:** The de-esterified form of **Fura2** can be actively transported out of some cell types.[7] The use of anion transport inhibitors like probenecid can help to reduce this leakage.[14]
- **In Situ vs. In Vitro K_d :** The dissociation constant of **Fura2** can be influenced by the intracellular environment (e.g., ionic strength, viscosity, protein binding).[8][9] Therefore, an in situ calibration is highly recommended for accurate quantification of $[\text{Mg}^{2+}]_i$.

- pH Sensitivity: The fluorescence of **Furaptra** is relatively insensitive to pH in the physiological range.[4]
- Phototoxicity and Photobleaching: As with any fluorescence microscopy experiment, it is important to minimize the exposure of cells to excitation light to reduce phototoxicity and photobleaching. Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.

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